molecular formula C16H13FO4 B6408529 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid CAS No. 1261912-42-8

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid

Cat. No.: B6408529
CAS No.: 1261912-42-8
M. Wt: 288.27 g/mol
InChI Key: JIVWRBXBESDYDX-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methoxycarbonyl group on one phenyl ring and a methyl group on the other

Properties

IUPAC Name

4-(3-fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-7-11(15(18)19)4-5-12(9)10-3-6-13(14(17)8-10)16(20)21-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVWRBXBESDYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691485
Record name 3'-Fluoro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-42-8
Record name 3'-Fluoro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluoro-4-methoxycarbonylbenzene.

    Bromination: The starting material undergoes bromination to introduce a bromine atom at the para position relative to the methoxycarbonyl group.

    Suzuki Coupling: The brominated intermediate is then subjected to a Suzuki coupling reaction with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the desired biphenyl structure.

    Hydrolysis: Finally, the ester group is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(3-Fluoro-4-carboxyphenyl)-3-methylbenzoic acid.

    Reduction: 4-(3-Fluoro-4-hydroxymethylphenyl)-3-methylbenzoic acid.

    Substitution: 4-(3-Amino-4-methoxycarbonylphenyl)-3-methylbenzoic acid (example for amine substitution).

Scientific Research Applications

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and methoxycarbonyl groups can enhance binding affinity and selectivity towards specific targets, influencing biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid: Lacks the methyl group on the benzoic acid core.

    4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid: Lacks the methoxycarbonyl group.

    4-(3-Methoxycarbonylphenyl)-3-methylbenzoic acid: Lacks the fluoro group.

Uniqueness

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid is unique due to the presence of both the fluoro and methoxycarbonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.

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